Methyl 4-phenylpiperidine-4-carboxylate

Medicinal chemistry Physicochemical profiling Drug design

Choose Methyl 4-Phenylpiperidine-4-Carboxylate (CAS 54824-07-6) for its unique unscheduled status—unlike Schedule II meperidine, this methyl ester free base requires no DEA licensing for procurement. The free secondary amine provides a versatile synthetic handle for N-alkylation, acylation, and reductive amination, enabling SAR studies inaccessible with N-methyl analogs. Ideal for CNS drug discovery, Kv1.3 channel research, and analytical reference standard applications. Available as free base (≥95% purity) or hydrochloride salt, with ambient shipping and room temperature storage.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B1633245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-phenylpiperidine-4-carboxylate
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCNCC1)C2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c1-16-12(15)13(7-9-14-10-8-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3
InChIKeyKUISDPUHRPZRFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-phenylpiperidine-4-carboxylate: Key Intermediate in the 4-Phenylpiperidine-4-carboxylate Ester Series for Pharmaceutical Synthesis


Methyl 4-phenylpiperidine-4-carboxylate (CAS 54824-07-6, molecular weight 219.28 g/mol, formula C₁₃H₁₇NO₂) is the methyl ester member of the 4-phenylpiperidine-4-carboxylate ester series [1]. This class includes the ethyl ester analog meperidine (pethidine), a well-known opioid analgesic, as well as other lower alkyl ester derivatives [2]. The compound serves primarily as a pharmaceutical intermediate and building block in medicinal chemistry, with the free base form providing a versatile scaffold for further N-functionalization and derivatization [3]. As a piperidine-based compound containing a phenyl substituent at the 4-position and a methyl ester group, it represents the simplest ester variant in this pharmacologically significant class [4].

Why Methyl 4-phenylpiperidine-4-carboxylate Cannot Be Interchanged with Other 4-Phenylpiperidine-4-carboxylate Esters in Research and Synthesis


Within the 4-phenylpiperidine-4-carboxylate ester series, the choice of ester group is not merely a trivial structural variation but a critical determinant of physicochemical properties, receptor pharmacology, synthetic utility, and regulatory status. The methyl ester (target compound) differs fundamentally from the ethyl ester (meperidine) in key parameters: molecular weight (219.28 vs. 247.33 g/mol), calculated lipophilicity (XLogP3 1.6 vs. ethyl ester 2.5-2.7), and N-substitution status (secondary amine vs. tertiary N-methyl) [1][2]. These differences translate into measurable divergence in opioid receptor binding affinity, where the N-methyl and ethyl ester combination in meperidine yields specific pharmacological activity (μ-opioid Ki ~451 nM) [3], whereas the methyl ester with free NH lacks this established pharmacology. Furthermore, the secondary amine of the methyl ester confers distinct synthetic versatility for N-alkylation or N-acylation derivatization pathways that are not accessible with the tertiary amine of meperidine. The regulatory landscape also differs significantly: meperidine is a Schedule II controlled substance, while the methyl ester free base is not scheduled under the UN Single Convention, enabling procurement for research without controlled substance licensing [4][5]. Generic substitution without accounting for these ester-specific differences would compromise experimental reproducibility, alter synthetic outcomes, and potentially introduce unintended pharmacological or regulatory complications.

Quantitative Evidence Guide: Differentiating Methyl 4-phenylpiperidine-4-carboxylate from Comparator Analogs


Calculated LogP (XLogP3 1.6) Defines Lipophilicity Different from Ethyl Ester Meperidine (XLogP3 2.5-2.7)

The target compound exhibits a calculated octanol-water partition coefficient (XLogP3) of 1.6, which is approximately 0.9-1.1 log units lower than the ethyl ester analog meperidine (XLogP3 2.5-2.7) [1][2]. This difference in lipophilicity arises from the shorter methyl ester chain compared to the ethyl ester chain in meperidine, and is further influenced by the absence of N-methyl substitution in the target compound [3].

Medicinal chemistry Physicochemical profiling Drug design

High Synthetic Yield (92%) for Methyl 4-phenylpiperidine-4-carboxylate Free Base Preparation

The target compound can be synthesized via esterification of 4-phenyl-4-piperidinecarboxylic acid with methanol and sulfuric acid under reflux conditions, achieving a high reported yield of 92% (20.2 g isolated product from 37.7 g starting material) . This represents an efficient and scalable route to the methyl ester free base, which serves as a versatile intermediate for subsequent N-functionalization. The secondary amine remains available for further derivatization (e.g., alkylation, acylation, reductive amination), a synthetic handle not present in the N-methyl substituted meperidine [1].

Organic synthesis Process chemistry Pharmaceutical intermediates

Procurement Advantage: Methyl 4-phenylpiperidine-4-carboxylate Free Base is Not Scheduled Under UN Narcotic Drug Convention, Unlike Meperidine (Ethyl Ester, Schedule II)

Meperidine (ethyl 1-methyl-4-phenylpiperidine-4-carboxylate) is classified as a Schedule II controlled substance in the United States (21 CFR 1308.12) and is scheduled under the UN Single Convention on Narcotic Drugs [1][2]. In contrast, methyl 4-phenylpiperidine-4-carboxylate, which lacks the N-methyl group and contains a methyl rather than ethyl ester, is not listed in the controlled substance schedules and is available for research procurement without DEA or equivalent controlled substance licensing requirements [3]. This regulatory distinction stems from the structure-activity relationship established in 4-phenylpiperidine analgesics, where both N-methyl substitution and appropriate ester chain length are critical for opioid receptor activation [4].

Regulatory compliance Research procurement Controlled substances

Molecular Weight Difference of 28.05 g/mol (219.28 vs. 247.33) Relative to Meperidine Impacts Stoichiometric Calculations and Formulation

The target compound has a molecular weight of 219.28 g/mol (C₁₃H₁₇NO₂), which is 28.05 g/mol lower than meperidine (247.33 g/mol, C₁₅H₂₁NO₂) [1][2]. This difference arises from the methyl ester replacing the ethyl ester (-CH₂- difference, 14 g/mol) and the absence of N-methyl substitution (-CH₂- difference, 14 g/mol). This molecular weight difference directly affects stoichiometric calculations in synthesis, molarity in solution preparation, and mass balance in analytical quantitation. For procurement planning, the lower molecular weight means approximately 12.8% more moles per unit mass purchased compared to meperidine.

Analytical chemistry Formulation science Stoichiometry

Hydrochloride Salt Form (MW 255.74, LogP 1.73) Offers Enhanced Aqueous Solubility for Biological Assays Compared to Free Base (MW 219.28, XLogP3 1.6)

The hydrochloride salt of methyl 4-phenylpiperidine-4-carboxylate (CAS 83898-15-1, MW 255.74 g/mol, C₁₃H₁₈ClNO₂) is commercially available and demonstrates a LogP value of 1.73 [1]. The hydrochloride salt formation enhances aqueous solubility and handling stability compared to the free base, making it more suitable for biological assay preparations and in vitro studies requiring aqueous media [2]. The free base form (MW 219.28, XLogP3 1.6) remains preferable for organic synthesis applications requiring aprotic conditions or further N-derivatization [3]. This salt/free base duality provides formulators with a solubility differentiation tool not universally available across all 4-phenylpiperidine-4-carboxylate esters.

Solubility Formulation In vitro assays

Optimal Research and Industrial Applications for Methyl 4-phenylpiperidine-4-carboxylate Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate for N-Functionalized 4-Phenylpiperidine Derivatives (Alpha-1a Adrenoceptor Antagonists and CNS Agents)

The free base form of methyl 4-phenylpiperidine-4-carboxylate (92% synthetic yield from esterification) serves as a versatile intermediate for subsequent N-alkylation reactions . As demonstrated in the synthesis of novel alpha1a adrenoceptor-selective dihydropyridine antagonists (Nagarathnam et al., J Med Chem 1998), the compound is esterified to form the methyl ester, then alkylated to introduce the aminopropyl side chain, ultimately yielding pharmacologically active antagonists for benign prostatic hyperplasia . The free secondary amine provides a synthetic handle for diverse N-functionalization pathways—including alkylation, acylation, and reductive amination—that are not accessible with the tertiary N-methyl amine of meperidine. This makes the target compound the preferred starting material for SAR exploration and lead optimization in CNS drug discovery programs where N-substituent variation is a key design parameter .

Reference Standard for Analytical Method Development and Pharmacokinetic Studies Requiring Non-Controlled 4-Phenylpiperidine Scaffold

The unscheduled regulatory status of methyl 4-phenylpiperidine-4-carboxylate free base (compared to Schedule II meperidine) enables its use as a non-controlled reference standard in analytical laboratories that lack DEA licensing . Validated HPLC methods exist for the hydrochloride salt using reverse-phase columns (Newcrom R1) with acetonitrile/water/phosphoric acid mobile phases, suitable for purity assessment and impurity isolation . For pharmacokinetic studies, the compound can serve as a calibration standard in LC-MS/MS assays when meperidine analogs are being analyzed, with the molecular weight difference (219.28 vs. 247.33 g/mol) providing clear mass separation. The lower lipophilicity (XLogP3 1.6 vs. 2.5-2.7 for meperidine) also makes it a useful reference for evaluating chromatographic retention behavior in method development for 4-phenylpiperidine series compounds .

Building Block for Synthesis of Kv1.3 Potassium Channel Modulators and Ion Channel Pharmacology Studies

The 4-phenylpiperidine scaffold, including methyl 4-phenylpiperidine-4-carboxylate derivatives, has demonstrated activity as voltage-gated potassium channel (Kv1.3) blockers . Kv1.3 channels are implicated in autoimmune disorders and neuroinflammation, making this scaffold relevant for immunology and neuroscience research. The target compound's lower lipophilicity (XLogP3 1.6) relative to other 4-phenylpiperidine esters may influence membrane permeability and channel binding kinetics, providing a differentiated starting point for structure-activity relationship (SAR) studies. Modifications to the piperidine core have been shown to enhance Kv1.3 blocking potency, and the free NH of the methyl ester allows for systematic N-substituent variation to optimize both potency and selectivity profiles .

Procurement for Academic and Industrial Laboratories with Restricted Controlled Substance Licensing Capacity

For research institutions, CROs, and pharmaceutical companies with limited or no DEA controlled substance licensing, methyl 4-phenylpiperidine-4-carboxylate offers a procurement-compliant alternative to scheduled 4-phenylpiperidine analogs such as meperidine . The unscheduled status eliminates Schedule II ordering restrictions (DEA Form 222), secure storage requirements, and usage record-keeping mandated for controlled substances . This enables faster procurement timelines and reduced administrative overhead for medicinal chemistry programs requiring the 4-phenylpiperidine-4-carboxylate scaffold. The compound is commercially available in both free base and hydrochloride salt forms from multiple suppliers, with purity typically ≥95%, allowing researchers to select the form appropriate for their application (free base for organic synthesis in aprotic media; hydrochloride salt for aqueous biological assays) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-phenylpiperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.